3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
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Overview
Description
3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate typically involves the esterification of 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid with 3-methylbutanol. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxycinnamate: Shares a similar structure but differs in the ester group.
Ethyl 3,4-dimethoxycinnamate: Another similar compound with an ethyl ester group instead of a 3-methylbutyl group.
Uniqueness
What sets 3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H27NO5 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-methylbutyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H27NO5/c1-16(2)13-14-29-23(26)18-7-9-19(10-8-18)24-22(25)12-6-17-5-11-20(27-3)21(15-17)28-4/h5-12,15-16H,13-14H2,1-4H3,(H,24,25)/b12-6+ |
InChI Key |
OENVAWQSVZAIQD-WUXMJOGZSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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